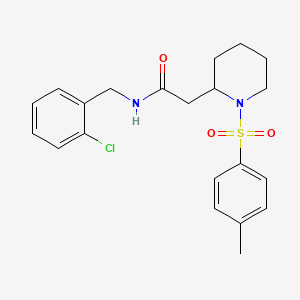

N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c1-16-9-11-19(12-10-16)28(26,27)24-13-5-4-7-18(24)14-21(25)23-15-17-6-2-3-8-20(17)22/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJAVYJZDSZMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tosyl Group: The tosyl group (p-toluenesulfonyl) is introduced to the piperidine ring via a sulfonylation reaction using tosyl chloride and a base.

Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is attached to the nitrogen atom of the piperidine ring through a nucleophilic substitution reaction.

Acetylation: The final step involves the acetylation of the compound to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

Reduction: Reduction reactions can occur, potentially affecting the tosyl group or the acetamide group.

Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the benzyl or piperidine ring positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide may have various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine: Investigated for potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogs with N-(2-chlorobenzyl) Substitution

Compounds featuring the N-(2-chlorobenzyl) group and acetamide backbone demonstrate variations in bioactivity based on additional substituents:

Key Observations :

- The triazolone-piperidine analog () incorporates a methylsulfonyl group, which may improve metabolic stability compared to the tosyl group in the target compound.

- Compound II-25 () demonstrates moderate synthetic yield (50.8%) and a defined melting point, suggesting comparable crystallinity to the target compound.

Functional Analogs with Acetamide Backbones

Acetamide derivatives exhibit broad pharmacological profiles depending on substituents:

Enzyme Inhibitors

- MAO-B Inhibitors: Safinamide (α-milacemide derivative) and triazole-benzothiazole acetamides show selectivity for MAO-B (IC₅₀ values in nanomolar range), relevant for Parkinson’s disease .

- AChE/BChE Inhibitors: Naphthoquinone-aryltriazole acetamides and (R)-N-(benzo[d]thiazol-2-yl) derivatives exhibit dual inhibition of AChE and BChE, with IC₅₀ values <1 µM .

Antimicrobial Agents

- Compounds 47 and 48 (piperazine-sulfonyl benzothiazole acetamides) display potent activity against gram-positive bacteria (e.g., S. aureus) and fungi .

Anticonvulsants

- N-(2-(4-chlorobenzoyl)benzofuran-3-yl) acetamides (e.g., 5i , 5c ) show ED₅₀ values of 0.055–0.259 mmol/kg in MES models, comparable to phenytoin .

Biological Activity

N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tosyl group and a chlorobenzyl moiety. Its structure can be represented as follows:

This structural configuration suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of related compounds, which provide insights into the potential efficacy of this compound.

Comparative Antimicrobial Studies

A comparative study on similar thiazolylacetamides indicated that compounds with structural similarities exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The results of these studies are summarized in Table 1.

| Compound | Antibacterial Activity (mm) | Antifungal Activity (mm) |

|---|---|---|

| N-(4-chlorophenyl)-2-(4-hydroxythiazol-2-yl)acetamide | 20 (E. coli) | 15 (C. albicans) |

| This compound | TBD | TBD |

| Amphotericin B (control) | 18 | 18 |

Note: TBD indicates that specific data for this compound is currently unavailable.

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Interaction : Potential binding to specific receptors could modulate cellular responses, affecting growth and replication in microbial cells.

Case Studies and Research Findings

A notable case study explored the synthesis of various derivatives from related acetamides and their biological testing. The findings highlighted that modifications in the substituents significantly influenced the antimicrobial efficacy. For instance, compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus compared to those with electron-donating groups.

In Vitro Testing

In vitro assays using disc diffusion methods demonstrated that modifications to the piperidine structure could lead to different levels of antibacterial activity. The study indicated that derivatives with a tosyl group often exhibited better solubility and bioavailability, which are crucial for therapeutic effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.